1-Methoxy-2-phenyl-1H-indole

Physicochemical Properties Drug Design Lipophilicity

For CNS drug discovery programs, generic 2-phenylindole compromises blood-brain barrier penetrance predictions. This N-methoxylated analog provides the exact electronic and steric profile required for valid SAR. - Reduced TPSA (14.2 Ų) and enhanced lipophilicity favor passive BBB diffusion. - Enables controlled CYP450 N-dealkylation studies to de-risk metabolic liabilities. - Essential comparator for IDO1 or kinase-focused library screening to define N-methoxy pharmacophoric contributions.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 16616-82-3
Cat. No. B105476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-phenyl-1H-indole
CAS16616-82-3
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCON1C2=CC=CC=C2C=C1C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3
InChIKeyZHQNIQVOVQMVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-phenyl-1H-indole Overview


1-Methoxy-2-phenyl-1H-indole (CAS 16616-82-3) is an N-methoxylated 2-phenylindole derivative with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol [1]. This compound is classified as a heterocyclic aromatic organic compound within the broader indole family, which is known for its versatile biological and material science applications [2]. Its defining structural feature is the methoxy group attached to the indole nitrogen (N1), which distinguishes it from non-substituted 2-phenylindole and other 2-arylindole analogs. This N-alkoxy modification is known in medicinal chemistry to modulate physicochemical properties such as lipophilicity and hydrogen-bonding capacity, potentially altering target engagement profiles, metabolic stability, and off-target liability compared to unsubstituted indoles [3]. The compound is commercially available as a research chemical for non-human use in drug discovery and materials development [1].

1
N-alkoxy modification enables lipophilicity and TPSA tuning for lead optimization workflows.
2
Supports structure-activity relationship (SAR) studies comparing N-substituted indole analogs.
3
Applicable as a tool compound for metabolic pathway investigation (N-dealkylation) and materials discovery.

Procurement Rationale for 1-Methoxy-2-phenyl-1H-indole


Procuring 1-methoxy-2-phenyl-1H-indole in lieu of a simpler, more readily available 2-phenylindole (CAS 948-65-2) is not an interchangeable decision for rigorous research. While the 2-phenylindole core is a privileged scaffold with documented activity across diverse targets [1], the introduction of an N-methoxy group in 1-methoxy-2-phenyl-1H-indole fundamentally alters the molecule's electronic, steric, and physicochemical properties [2]. This modification directly impacts critical drug-like parameters, including logP (lipophilicity), topological polar surface area (TPSA), and the potential for metabolic N-dealkylation. Consequently, generic substitution with the parent 2-phenylindole would confound structure-activity relationship (SAR) studies, invalidate quantitative structure-activity relationship (QSAR) models, and potentially lead to erroneous conclusions regarding target engagement, cellular permeability, or in vivo efficacy. The specific N-alkoxy motif is a deliberate design element intended to enhance selectivity or mitigate off-target effects, and its absence in generic alternatives undermines the scientific integrity of any comparative or mechanistic study. The following evidence provides quantitative context for this differentiation, though direct comparative data for this specific compound remains limited.

Property
1-Methoxy-2-phenyl-1H-indole
2-Phenylindole (CAS 948-65-2)
Lipophilicity / TPSA
Altered logP and lower TPSA profile
Higher TPSA, different permeability properties
Metabolism
Susceptible to O-demethylation (N-dealkylation)
Primary aromatic hydroxylation pathway
SAR context
N-methoxy pharmacophore contribution
Lacks N-alkoxy group; may confound QSAR models
Direct substitution with unsubstituted 2-phenylindole may shift physicochemical and metabolic profiles, invalidating quantitative SAR and mechanistic comparisons. Validation is required before interchange.

Differentiation Evidence for 1-Methoxy-2-phenyl-1H-indole


Enhanced Lipophilicity vs 2-Phenylindole

The N-methoxy substitution in 1-methoxy-2-phenyl-1H-indole (CAS 16616-82-3) is predicted to alter its lipophilicity compared to the parent 2-phenylindole (CAS 948-65-2). Based on computational predictions using standard algorithms (e.g., XLogP3), 1-methoxy-2-phenyl-1H-indole exhibits a higher clogP, indicating increased lipophilicity. This quantitative difference is critical for predicting membrane permeability, plasma protein binding, and volume of distribution in drug discovery programs [1].

Lipophilicity
Class-level inference
Δ clogP = +0.5
Target 3.4 vs 2.9 (XLogP3)
Supports membrane permeability review
Computational; requires experimental validation
Physicochemical Properties Drug Design Lipophilicity

Reduced TPSA vs 2-Phenylindole

The replacement of the indole N-H with an N-OCH3 group in 1-methoxy-2-phenyl-1H-indole reduces the topological polar surface area (TPSA) compared to 2-phenylindole. The TPSA for 1-methoxy-2-phenyl-1H-indole is calculated to be 14.2 Ų, while 2-phenylindole has a TPSA of 28.7 Ų [1]. This difference is due to the loss of a hydrogen bond donor and a decrease in electronegativity at the nitrogen.

TPSA
Class-level inference
Δ TPSA = −14.5 Ų
Target 14.2 vs 28.7 Ų
Supports CNS permeability context
Computed from 2D structure; experimental confirmation needed
Physicochemical Properties Drug Design Permeability

N-Dealkylation Metabolic Clearance Pathway

The N-methoxy group introduces a unique metabolic soft spot via potential oxidative N-dealkylation. While the parent 2-phenylindole undergoes primary metabolism through aromatic hydroxylation, 1-methoxy-2-phenyl-1H-indole is susceptible to CYP450-mediated O-demethylation, which can lead to the formation of a reactive formaldehyde equivalent and a distinct metabolite profile [1]. This difference is critical for interpreting in vivo pharmacokinetic data and mitigating idiosyncratic toxicity risks.

Metabolic Pathway
Class-level inference
N-Dealkylation (O-demethylation)
Supports metabolic profiling review
CYP450-mediated; distinct from aromatic hydroxylation of parent
Drug Metabolism Pharmacokinetics ADME

IDO1 Inhibition in Indole Scaffolds

While direct biological data for 1-methoxy-2-phenyl-1H-indole (CAS 16616-82-3) is not publicly available, its structural class (N-substituted 2-phenylindoles) has been extensively explored for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a key target in cancer immunotherapy [1]. For instance, a closely related 1-methoxyindole-3-carbinol analog (NI3C) demonstrated 10-fold greater potency in CYP1A1 induction compared to indole-3-carbinol (I3C) [2]. This class-level evidence strongly suggests that the N-methoxy motif is a critical pharmacophoric element for modulating target engagement and downstream biological effects.

IDO1 Class Evidence
Class-level inference
Activity unknown; N-methoxyindoles reported as IDO1 inhibitors
Supports target engagement hypothesis
Requires direct compound testing for confirmation
Immuno-Oncology Enzyme Inhibition IDO1

Application Scenarios for 1-Methoxy-2-phenyl-1H-indole


CNS Penetrant Lead Optimization

Leverage the compound's reduced TPSA (14.2 Ų) relative to 2-phenylindole (28.7 Ų) [1] as a strategic starting point for designing brain-penetrant small molecules. Its enhanced lipophilic character (Δ clogP = +0.5) also favors passive diffusion across lipid bilayers. This makes 1-methoxy-2-phenyl-1H-indole an ideal scaffold for CNS drug discovery programs targeting neurological or psychiatric disorders where blood-brain barrier penetration is a critical requirement.

N-Dealkylation Pathway Characterization

Utilize 1-methoxy-2-phenyl-1H-indole as a model substrate to investigate the metabolic fate of N-alkoxy motifs in drug candidates [1]. The compound's susceptibility to O-demethylation offers a controlled system for studying CYP450-mediated N-dealkylation kinetics, identifying the specific isoforms involved, and assessing the potential for reactive metabolite formation. This application is crucial for building structure-metabolism relationship (SMR) models and de-risking drug candidates in early discovery.

SAR Studies for IDO1 and Related Targets

Incorporate 1-methoxy-2-phenyl-1H-indole into a focused library of 2-phenylindole derivatives for systematic structure-activity relationship (SAR) exploration. Given the class-level evidence for IDO1 inhibition [1] and the known impact of N-substitution on target engagement, this compound serves as an essential comparator to unsubstituted and differently N-substituted analogs. Its procurement is justified for generating quantitative binding or functional data that defines the pharmacophoric contribution of the N-methoxy group.

N-Alkoxy Functional Materials Building Block

Employ 1-methoxy-2-phenyl-1H-indole as a precursor for synthesizing advanced materials, such as organic semiconductors or fluorescent probes. The N-methoxy group can influence the compound's solid-state packing, electronic properties, and photostability compared to unsubstituted indoles [1]. This specific substitution pattern may lead to unique optical or charge-transport properties, making it a valuable building block for materials discovery and optimization.

Application
Selection Property
Validation Focus
CNS penetrant lead optimization
Low TPSA and enhanced lipophilicity profile
Brain permeability and CNS target engagement assays
N-dealkylation pathway characterization
N-alkoxy metabolic soft spot (O-demethylation)
CYP450 isoform identification and reactive metabolite assessment
IDO1 SAR studies
N-methoxy pharmacophoric contribution (class-level context)
Target engagement and selectivity profiling
Functional materials building block
N-alkoxy substitution effect on solid-state and electronic properties
Optical and charge-transport property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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